4-methoxy-1-phenyl-5-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)pyridin-2(1H)-one
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Description
4-methoxy-1-phenyl-5-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H17F3N2O4 and its molecular weight is 382.339. The purity is usually 95%.
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Scientific Research Applications
Transetherification and Synthetic Applications
The research by Brown and Sugimoto (1970) on the transetherification reactions of alkoxy-derivatives of 1,2,4,6,8-penta-azanaphthalene (pyrimido[5,4-e]-as-triazine) in the presence of silver oxide showcases the utility of similar compounds in synthetic chemistry. This methodological approach could be relevant for modifying or synthesizing derivatives of the mentioned compound, expanding its utility in creating novel structures with potential biological activities (Brown & Sugimoto, 1970).
Antiviral and Antimicrobial Activity
The structure's similarity to pyrimidine derivatives is notable in the context of antiviral research. For instance, compounds with modifications on the pyrimidine ring have been evaluated for their antiviral activities, as demonstrated by Hocková et al. (2003), who explored the antiretroviral activity of 5-substituted 2,4-diaminopyrimidine derivatives. This suggests potential research avenues for the compound , particularly in the exploration of novel antiviral agents (Hocková et al., 2003).
Herbicidal Applications
Nezu et al. (1996) have reported on dimethoxypyrimidines with herbicidal activity, highlighting the agricultural applications of such compounds. This suggests potential research into the herbicidal properties of the compound or its derivatives, contributing to the development of novel herbicides (Nezu et al., 1996).
Synthetic Routes to Functionalized Heterocycles
The compound's potential as a synthon for the synthesis of heterocyclic compounds is highlighted by research on the use of related methoxy and phenyl-substituted chemicals for efficiently synthesizing a variety of heterocycles. Mahata et al. (2003) demonstrated the utility of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one in synthesizing pyrazole, isoxazole, pyrimidines, and pyridines, indicating the versatility of such compounds in organic synthesis (Mahata et al., 2003).
Properties
IUPAC Name |
4-methoxy-1-phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c1-26-15-7-16(24)23(12-5-3-2-4-6-12)10-14(15)17(25)22-8-13(9-22)27-11-18(19,20)21/h2-7,10,13H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWFYSBNWGNFQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2CC(C2)OCC(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.